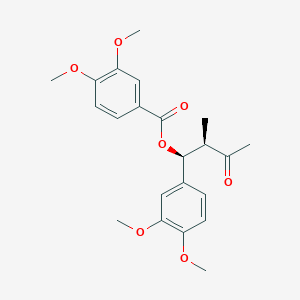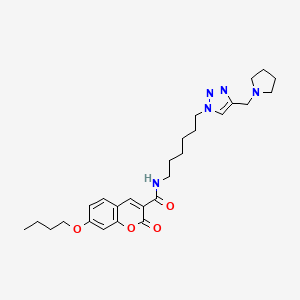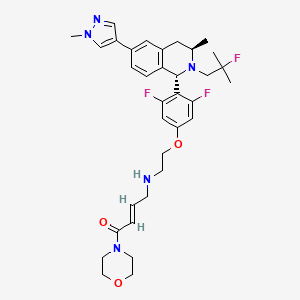
D-Erythrose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Erythrose-d2 is a deuterated form of D-erythrose, a four-carbon monosaccharide with the chemical formula C4H8O4. It is a stereoisomer of D-threose and is classified as an aldotetrose due to the presence of an aldehyde group. The “d2” designation indicates that two hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Erythrose can be synthesized through the selective degradation of D-glucose. One common method involves the oxidation of D-glucose with lead tetraacetate, which selectively degrades the glucose to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.
Industrial Production Methods
Industrial production of D-erythrose typically involves the same synthetic routes used in laboratory settings, but on a larger scale. The process involves the oxidation of D-glucose followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Erythrose-d2 undergoes various chemical reactions, including:
Oxidation: D-Erythrose can be oxidized to form erythronic acid.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Substitution: The hydroxyl groups in D-erythrose can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Erythronic acid.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
D-Erythrose-d2 has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Used in research to understand the metabolism of sugars and their derivatives.
Industry: Employed in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-erythrose-d2 involves its participation in various biochemical pathways. In the pentose phosphate pathway, D-erythrose-4-phosphate is an intermediate that plays a crucial role in the synthesis of nucleotides and amino acids. The deuterium atoms in this compound can provide insights into the reaction mechanisms by acting as tracers in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Threose: A diastereomer of D-erythrose with different spatial arrangement of hydroxyl groups.
L-Erythrose: The enantiomer of D-erythrose, having the same chemical formula but different optical activity.
D-Erythritol: A reduced form of D-erythrose, commonly used as a sugar substitute.
Uniqueness
D-Erythrose-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Its isotopic labeling allows researchers to track its metabolic fate and study the kinetics of biochemical reactions in greater detail .
Eigenschaften
Molekularformel |
C4H8O4 |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
(2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2D2 |
InChI-Schlüssel |
YTBSYETUWUMLBZ-VTPOVWAESA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H](C=O)O)O)O |
Kanonische SMILES |
C(C(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)





